molecular formula C11H14F3N3O B2663452 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1797085-21-2

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2663452
M. Wt: 261.248
InChI Key: NKDZZAHFFIBLHR-UHFFFAOYSA-N
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Description

“5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” is a chemical compound with the molecular formula C7H7F3N2 . It is used in research . “(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid” is another related compound with the molecular formula C9H9F3N2O2 .


Synthesis Analysis

The synthesis of “5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” involves the use of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione .


Molecular Structure Analysis

The molecular weight of “5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” is 176.14 . The molecular weight of “(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid” is 234.18 .


Physical And Chemical Properties Analysis

The boiling point of “5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” is predicted to be 235.1±35.0 °C, and its density is predicted to be 1.438±0.06 g/cm3 .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide derivatives have been explored for the construction of novel Co(II) and Cu(II) coordination complexes. These complexes were synthesized and characterized, highlighting the impact of hydrogen bonding on self-assembly processes. Notably, the antioxidant activity of these compounds was assessed using various in vitro methods, demonstrating significant antioxidant potential. This research underscores the utility of such compounds in the development of coordination complexes with potential biological activities (Chkirate et al., 2019).

Heterocyclic Compound Synthesis and Insecticidal Activity

The synthesis of heterocyclic compounds incorporating a thiadiazole moiety, starting from similar pyrazole-acetamide derivatives, has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the potential of these compounds in agricultural applications, providing a basis for developing new insecticidal agents (Fadda et al., 2017).

Antitumor Activity

Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives derived from pyrazole-acetamide precursors has uncovered significant antitumor activities. These compounds, through various synthetic pathways, have demonstrated inhibitory effects on different cancer cell lines, suggesting their potential in cancer treatment (Albratty et al., 2017).

Microwave-Assisted Synthesis and Computational Studies

The microwave-assisted synthesis of novel compounds involving pyrazole ring formations has been explored, demonstrating the efficiency of such methods in creating bioactive molecules. Computational studies accompanying the synthesis have provided insights into the reaction mechanisms, highlighting the potential for optimizing these reactions for better yields and properties (Fahim et al., 2019).

Chemoselective Acetylation

The use of pyrazole-acetamide derivatives in chemoselective acetylation processes has been investigated, particularly for the synthesis of intermediates relevant to antimalarial drugs. This research has contributed to the understanding of selective acetylation mechanisms and has potential implications for the synthesis of medically relevant compounds (Magadum & Yadav, 2018).

Safety And Hazards

“5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” is classified as an irritant. It has hazard statements H315-H319, which mean it causes skin irritation and serious eye irritation .

properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c1-7(18)15-4-5-17-9(8-2-3-8)6-10(16-17)11(12,13)14/h6,8H,2-5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDZZAHFFIBLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

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